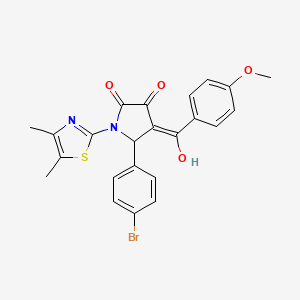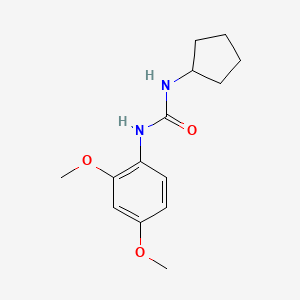![molecular formula C13H20N2O3S B5289013 4-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide CAS No. 37075-67-5](/img/structure/B5289013.png)
4-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide, also known as Membesulfonamide, is a sulfonamide-based compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in a variety of human tumors.
Scientific Research Applications
4-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamidemide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to be a potent inhibitor of CA IX, an enzyme that is overexpressed in a variety of human tumors. Inhibition of CA IX has been shown to reduce tumor growth and increase the effectiveness of chemotherapy. 4-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamidemide has also been studied for its potential applications in the treatment of glaucoma, as it has been shown to reduce intraocular pressure.
Mechanism of Action
4-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamidemide inhibits the activity of CA IX by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is necessary for the maintenance of intracellular pH. Inhibition of CA IX leads to a decrease in intracellular pH, which can lead to apoptosis in tumor cells.
Biochemical and Physiological Effects
4-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamidemide has been shown to have a number of biochemical and physiological effects. Inhibition of CA IX leads to a decrease in intracellular pH, which can lead to apoptosis in tumor cells. 4-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamidemide has also been shown to reduce intraocular pressure, which could be beneficial in the treatment of glaucoma.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamidemide in lab experiments is its potency as an inhibitor of CA IX. This makes it a valuable tool for studying the role of CA IX in tumor growth and development. However, one limitation of using 4-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamidemide in lab experiments is its potential toxicity. Careful attention must be paid to the dosage and administration of this compound to ensure that it does not cause harm to experimental subjects.
Future Directions
There are a number of potential future directions for research on 4-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamidemide. One area of interest is the development of more potent and selective inhibitors of CA IX. Another potential direction is the investigation of the use of 4-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamidemide in combination with other chemotherapeutic agents to increase their effectiveness. Additionally, the potential use of 4-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamidemide in the treatment of other diseases, such as glaucoma, could be explored.
Synthesis Methods
4-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamidemide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(4-morpholinyl)ethylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamidemide.
Properties
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-12-2-4-13(5-3-12)19(16,17)14-6-7-15-8-10-18-11-9-15/h2-5,14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFKGZNVORYRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340812 |
Source


|
| Record name | 1-Morpholino-2-(p-toluenesulfonyl)aminoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37075-67-5 |
Source


|
| Record name | 1-Morpholino-2-(p-toluenesulfonyl)aminoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-4-phenyl-1,4-diazepane](/img/structure/B5288930.png)

![N,2-dimethyl-5-[4-(4-morpholinyl)-1-phthalazinyl]benzenesulfonamide](/img/structure/B5288936.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(3,4-dimethylphenyl)urea](/img/structure/B5288953.png)
![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5288959.png)
![6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5288968.png)

![3-({1-[(2,3-dimethylphenoxy)acetyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5288980.png)
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-(2-phenylethyl)urea](/img/structure/B5288982.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5288991.png)

![4-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}benzyl)morpholine](/img/structure/B5289002.png)
![methyl 2-[5-(4-methoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5289006.png)

